![molecular formula C13H20BrN3 B13712153 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine is a chemical compound with the molecular formula C12H18BrN3 It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a piperidine ring through a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine typically involves the reaction of 6-bromo-3-pyridylmethyl chloride with N,N-dimethyl-4-piperidinamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridylmethyl derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced derivatives, such as piperidine analogs.
Scientific Research Applications
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the pyridine ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can act as an agonist or antagonist, depending on the nature of the target and the specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-Bromo-3-pyridyl)methyl]-4-ethylpiperazine
- 1-[(6-Bromo-3-pyridyl)methyl]-4-methylpiperazine
- 1-Boc-4-[(6-bromo-3-pyridyl)methyl]piperazine
Uniqueness
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl group on the piperidine ring enhances its lipophilicity and membrane permeability, making it a valuable compound in drug design and development.
Properties
Molecular Formula |
C13H20BrN3 |
|---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
1-[(6-bromopyridin-3-yl)methyl]-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C13H20BrN3/c1-16(2)12-5-7-17(8-6-12)10-11-3-4-13(14)15-9-11/h3-4,9,12H,5-8,10H2,1-2H3 |
InChI Key |
JVCUWEZSJWDLIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)CC2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)
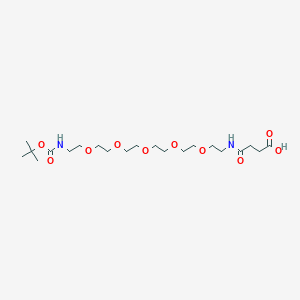
![Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13712101.png)
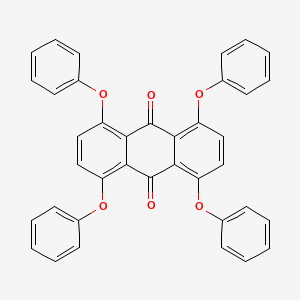
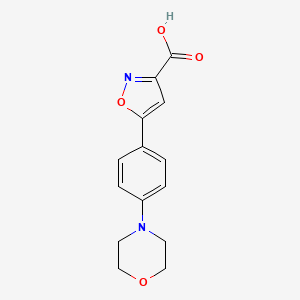
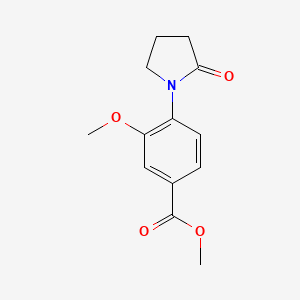
![[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B13712121.png)
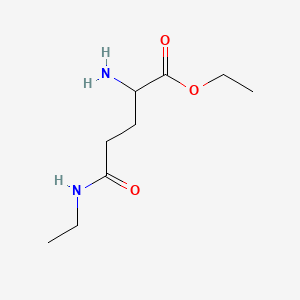
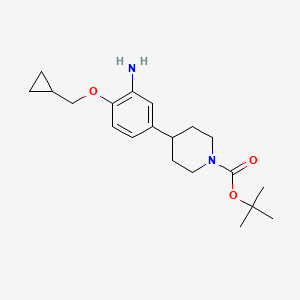
![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)
![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)
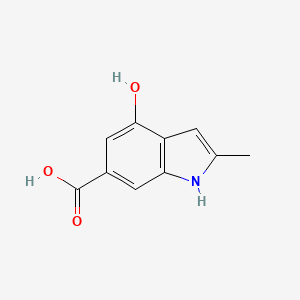
![Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate](/img/structure/B13712159.png)
